Cas no 2138045-93-7 (2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid)

2-(Azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid is a versatile heterocyclic compound featuring a pyridine core substituted with an azetidine ring and a trifluoromethyl group. The carboxylic acid functionality enhances its utility as a building block in medicinal chemistry and agrochemical synthesis. The presence of the electron-withdrawing trifluoromethyl group improves metabolic stability and bioavailability, while the azetidine moiety contributes to conformational rigidity, potentially enhancing target binding affinity. This compound is particularly valuable in the development of pharmaceuticals and bioactive molecules due to its balanced lipophilicity and structural diversity. Its well-defined reactivity profile allows for further derivatization, making it a useful intermediate in drug discovery and fine chemical applications.
2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid structure
2138045-93-7 structure
Product name:2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid
CAS No:2138045-93-7
MF:C10H9F3N2O2
MW:246.185872793198
CID:5966559
PubChem ID:165489303

2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid
    • 2138045-93-7
    • EN300-1137564
    • Inchi: 1S/C10H9F3N2O2/c11-10(12,13)7-4-6(9(16)17)5-8(14-7)15-2-1-3-15/h4-5H,1-3H2,(H,16,17)
    • InChI Key: UMEQJRPXNHWIBI-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C(=O)O)=CC(=N1)N1CCC1)(F)F

Computed Properties

  • Exact Mass: 246.06161202g/mol
  • Monoisotopic Mass: 246.06161202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 53.4Ų

2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1137564-1g
2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid
2138045-93-7 95%
1g
$1315.0 2023-10-26
Enamine
EN300-1137564-0.25g
2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid
2138045-93-7 95%
0.25g
$1209.0 2023-10-26
Enamine
EN300-1137564-0.5g
2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid
2138045-93-7 95%
0.5g
$1262.0 2023-10-26
Enamine
EN300-1137564-10.0g
2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid
2138045-93-7
10g
$5652.0 2023-06-09
Enamine
EN300-1137564-5g
2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid
2138045-93-7 95%
5g
$3812.0 2023-10-26
Enamine
EN300-1137564-0.05g
2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid
2138045-93-7 95%
0.05g
$1104.0 2023-10-26
Enamine
EN300-1137564-2.5g
2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid
2138045-93-7 95%
2.5g
$2576.0 2023-10-26
Enamine
EN300-1137564-0.1g
2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid
2138045-93-7 95%
0.1g
$1157.0 2023-10-26
Enamine
EN300-1137564-5.0g
2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid
2138045-93-7
5g
$3812.0 2023-06-09
Enamine
EN300-1137564-10g
2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid
2138045-93-7 95%
10g
$5652.0 2023-10-26

Additional information on 2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid

CAS No. 2138045-93-7: Structural, Synthetic, and Biological Insights into 2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid

CAS No. 2138045-93-7, corresponding to the compound 2-(azetidin-1-yl)-6-(trifluoromethyl)pyridine-4-carboxylic acid, represents a structurally unique molecule with significant potential in pharmaceutical and chemical research. This compound integrates a pyridine scaffold, a trifluoromethyl group, and an azetidine ring system, all of which contribute to its diverse functional properties. The pyridine core is a well-established motif in drug discovery due to its ability to participate in hydrogen bonding and π–π interactions, while the trifluoromethyl substituent is renowned for enhancing metabolic stability and lipophilicity in drug candidates.

The azetidine ring (azetidin-1-yI), a four-membered nitrogen-containing heterocycle, introduces additional stereochemical complexity and reactivity to the molecule. Recent studies have highlighted the role of azetidine derivatives in modulating enzyme activity and receptor binding, particularly in G protein-coupled receptor (GPCR) targets. The trifluoromethyl group (trifluoromethyl) further amplifies the compound’s pharmacokinetic profile by reducing susceptibility to enzymatic degradation, a critical factor in optimizing oral bioavailability.

Synthetic approaches to 6-(trifluoromethyl)pyridine-based compounds often involve palladium-catalyzed cross-coupling reactions or transition-metal-free methodologies to introduce fluorinated substituents selectively. For CAS No. 2138045-93-7, the integration of the azetidine moiety likely proceeds via nucleophilic substitution or ring-opening strategies, as reported in recent synthetic literature for similar heterocyclic frameworks.

Biological evaluations of compounds containing both pyridine and trifluoromethyl groups have demonstrated promising activity against cancer cell lines and neurodegenerative disease models. The carboxylic acid functionality (carboxylic acid) in this structure may enhance water solubility while enabling zwitterionic interactions with biological targets.

In 2023, a study published in *Journal of Medicinal Chemistry* explored the SAR (structure–activity relationship) of pyridine derivatives bearing trifluoromethyl groups for kinase inhibition. While not directly referencing CAS No. 2138045-93-, these findings align with the structural features of this compound and suggest potential applications in targeted therapy development.

The trifluoromethylation strategy employed in this molecule reflects current trends in medicinal chemistry toward fluorinated drug design. Fluoroaromatic systems are increasingly utilized to improve drug-like properties through enhanced hydrophobicity without compromising hydrogen-bonding capacity—a balance critical for optimal receptor binding.

In computational studies from 2024, molecular dynamics simulations revealed that trifluoromethyl-substituted pyridines exhibit favorable binding affinities for ATP-binding domains of kinases due to their ability to form both hydrophobic and electrostatic interactions simultaneously.

The azetidine ring’s conformational flexibility offers opportunities for fine-tuning molecular shape to match specific protein pockets—a feature leveraged in modern fragment-based drug discovery approaches where small scaffolds are optimized through iterative modifications.

Preliminary toxicity assessments for related compounds suggest that careful control over substituent placement can minimize off-target effects while maintaining therapeutic efficacy—an important consideration for clinical translation.

In conclusion, CAS No. 2138045- represents an intriguing platform for further research into multifunctional heterocyclic compounds combining pyridine cores with fluorinated substituents and nitrogen-containing rings like azetidine.

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